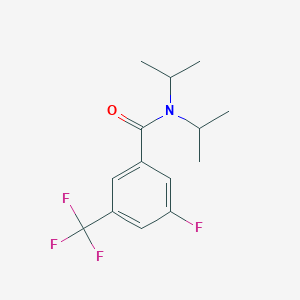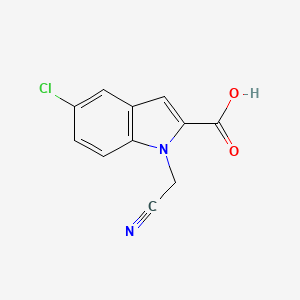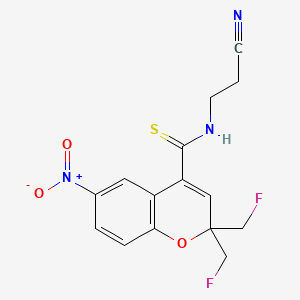
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE is a complex organic compound with a unique structure that includes cyano, fluoromethyl, nitro, and benzopyran groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE typically involves multiple steps. One common method includes the reaction of 2,2-bis(fluoromethyl)-6-nitro-2H-1-benzopyran-4-carbothioamide with 2-cyanoethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions.
Hydrolysis: The carbothioamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Amines or alcohols in the presence of a base.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Hydrolysis: Formation of carboxylic acids.
Wissenschaftliche Forschungsanwendungen
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzopyran structure.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases where nitro and cyano groups play a role.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in reactions that modify biological molecules. The benzopyran structure allows for interactions with proteins and nucleic acids, potentially affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
Uniqueness
N-(2-CYANOETHYL)-2,2-BISFLUOROMETHYL-6-NITRO-2H-1-BENZOPYRAN-4-CARBOTH IOAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyano and nitro groups allows for diverse reactivity, while the benzopyran structure provides a rigid framework that can interact with various molecular targets.
This compound’s versatility makes it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H13F2N3O3S |
|---|---|
Molekulargewicht |
353.3 g/mol |
IUPAC-Name |
N-(2-cyanoethyl)-2,2-bis(fluoromethyl)-6-nitrochromene-4-carbothioamide |
InChI |
InChI=1S/C15H13F2N3O3S/c16-8-15(9-17)7-12(14(24)19-5-1-4-18)11-6-10(20(21)22)2-3-13(11)23-15/h2-3,6-7H,1,5,8-9H2,(H,19,24) |
InChI-Schlüssel |
LKUDLWNQCZSCQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(O2)(CF)CF)C(=S)NCCC#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
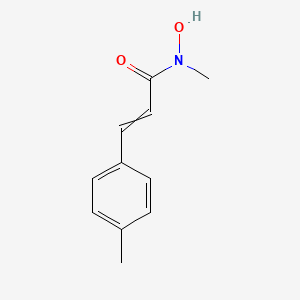
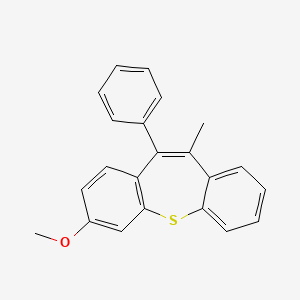
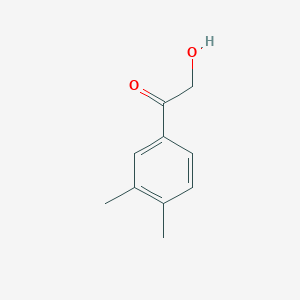
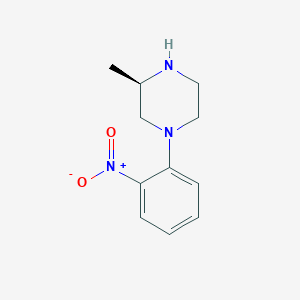
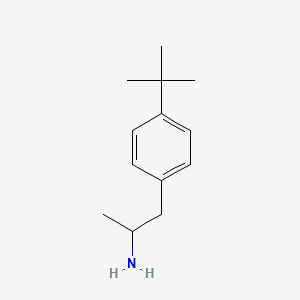
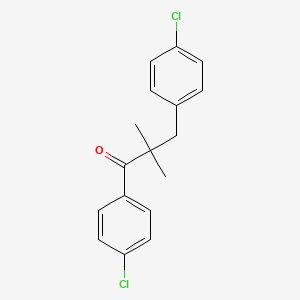
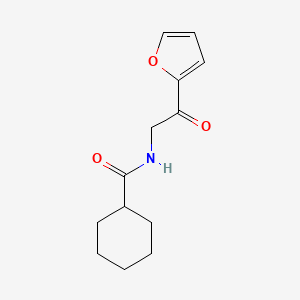
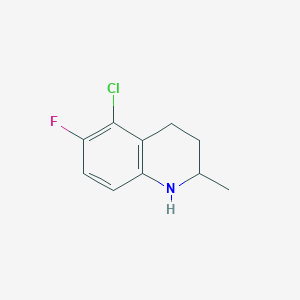
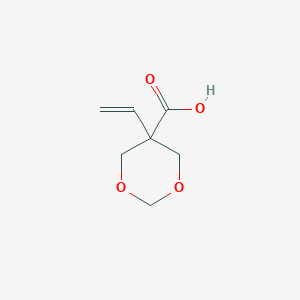
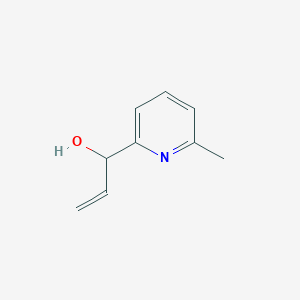
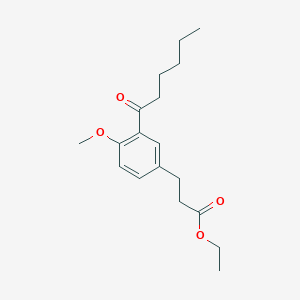
![[4-[Cyclopropyl(oxetan-3-yl)amino]cyclohexyl]methanol](/img/structure/B8593535.png)
